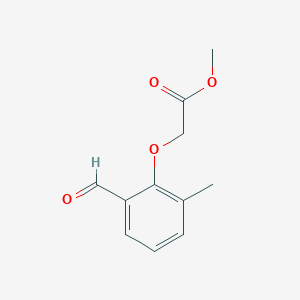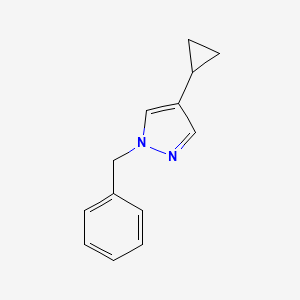
1-benzyl-4-cyclopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-cyclopropyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1 and a cyclopropyl group at position 4, making it a unique derivative of pyrazole. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-benzyl-4-cyclopropyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or ruthenium .
Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using transition metals are preferred due to their efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-4-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly used for N-arylation reactions.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: N-arylpyrazoles and other substituted pyrazoles.
Applications De Recherche Scientifique
1-benzyl-4-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to modulation of biological processes such as cell signaling, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-3-methyl-1H-pyrazole: Another pyrazole derivative with a phenyl group at position 1 and a methyl group at position 3.
1-benzyl-3-methyl-1H-pyrazole: Similar to 1-benzyl-4-cyclopropyl-1H-pyrazole but with a methyl group at position 3 instead of a cyclopropyl group.
4-cyclopropyl-1H-pyrazole: Lacks the benzyl group at position 1 but retains the cyclopropyl group at position 4.
Uniqueness
This compound is unique due to the presence of both benzyl and cyclopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-benzyl-4-cyclopropylpyrazole |
InChI |
InChI=1S/C13H14N2/c1-2-4-11(5-3-1)9-15-10-13(8-14-15)12-6-7-12/h1-5,8,10,12H,6-7,9H2 |
Clé InChI |
CVRXBYJYFFALSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN(N=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


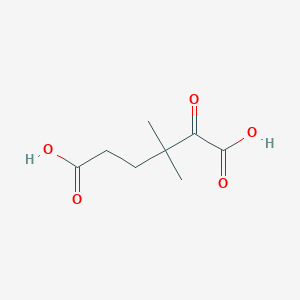
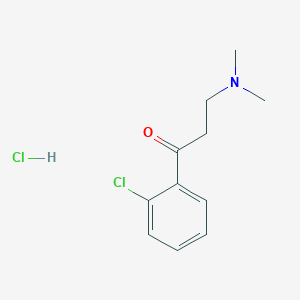


![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
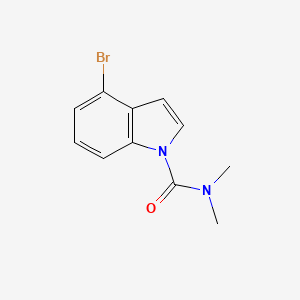
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
![2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13895368.png)
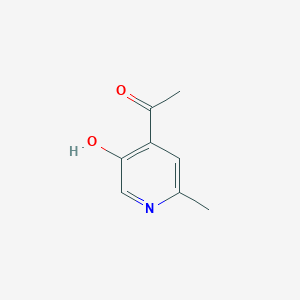
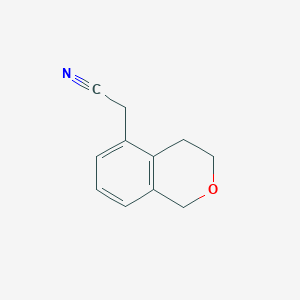
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)
![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)
